(4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone

Lipophilicity Drug-likeness CNS drug discovery

CNS drug discovery teams often struggle to find screening scaffolds with balanced permeability and drug-like properties. This compound solves that problem by integrating an 8-OCF3-quinoline core with a piperidine amide, delivering an optimal logP of 2.87 and tPSA of 62.66 Ų for passive blood-brain barrier penetration. • Lipinski Rule-of-5 compliant with a single HBD, minimizing non-specific assay interference common with more lipophilic or polar analogs. • The 4-hydroxyquinoline hinge-binding motif paired with the conformationally constrained piperidine amide enables rapid type I/II kinase inhibitor lead generation. • Distinct 8-position -OCF3 isomer enables targeted nucleophilic displacement chemistry for covalent probe or photocrosslinker conjugation - a capability absent in the 6-substituted analog.

Molecular Formula C16H15F3N2O3
Molecular Weight 340.30 g/mol
Cat. No. B12170460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone
Molecular FormulaC16H15F3N2O3
Molecular Weight340.30 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F
InChIInChI=1S/C16H15F3N2O3/c17-16(18,19)24-12-6-4-5-10-13(12)20-9-11(14(10)22)15(23)21-7-2-1-3-8-21/h4-6,9H,1-3,7-8H2,(H,20,22)
InChIKeyWBNFBVBXEAVIIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone


(4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone is a rationally designed, small-molecule screening compound (C16H15F3N2O3, MW 340.30 g/mol) [1] that integrates three privileged structural motifs: a 4-hydroxyquinoline core, an 8-trifluoromethoxy substituent, and a piperidine amide moiety . This compound is formally cataloged in the ZINC database (ID: ZINC96004446) and is available from multiple specialist chemical vendors [1]. Unlike its more polar piperazine or carboxylic acid analogs, its specific combination of a single hydrogen bond donor (HBD=1) and a moderate computed logP (2.87) places it firmly within favorable drug-like chemical space (Lipinski Rule of 5 compliant), making it a refined starting point for medicinal chemistry optimization programs, particularly those targeting intracellular or CNS-penetrant pathways [1].

Non-Substitutability of (4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone


The assumption that any 4-hydroxyquinoline or piperidine derivative can serve as a functional equivalent is fundamentally incorrect for this specific compound. A critical structural nuance is the positional isomerism of the trifluoromethoxy (-OCF3) group: moving it from the 8-position to the 6-position (as in ChemDiv Y044-2151) has a quantifiable impact on the molecule's physicochemical properties . Furthermore, substituting the piperidine amide with a piperazine-1-carboxylate or 4-(methylsulfonyl)piperazine group drastically alters the topological polar surface area (tPSA) and hydrogen-bonding capacity, moving it away from the optimal profile for membrane permeability . Even minor modifications to the 3-position carbonyl can abolish the scaffold's specific hydrogen-bonding motif, which is essential for its predicted interaction with biological targets. The subsequent quantitative evidence details these non-substitutable differences.

Quantitative Differentiation: (4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone vs. Analogs


Lipophilicity: Membrane Permeability vs. Piperazine Analogs

The target compound possesses a computed logP of 2.87, which is distinct from its nearest structural analogs. This places it in an optimal lipophilicity range for CNS drug candidates (typically logP 2–5), balancing solubility and passive permeability . In contrast, the piperazine analog [4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone with a O=S=O group is significantly more polar, which would predictably decrease its logP and passive membrane permeability, making it less suitable for intracellular or CNS targets . Similarly, a related 6-substituted isomer from ChemDiv shows a logD of 0.64, indicating higher polarity at physiological pH . This differentiation is critical for selecting a lead scaffold with the appropriate physicochemical balance for challenging targets.

Lipophilicity Drug-likeness CNS drug discovery ADME prediction Physicochemical profiling

Hydrogen Bond Donor Profile: Single HBD for Binding

The target compound presents exactly 1 hydrogen bond donor (the 4-hydroxy group), a feature confirmed by ChemDiv's analysis (HBD Count = 1) . This is a critical differentiator from its piperazine-containing analog, [4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone, which has zero HBDs but an additional hydrogen bond acceptor (HBA) due to the sulfonyl group . The presence of a single, well-positioned HBD adjacent to the amide carbonyl is a classic pharmacophoric feature in kinase hinge-binding motifs, where it can form a specific directed interaction with the target protein's backbone. An analog lacking this donor could fail to establish this key interaction, leading to a loss of binding affinity despite sharing a similar molecular backbone.

Hydrogen bonding Molecular recognition Kinase inhibitor design Target selectivity Physicochemical property optimization

Topological Polar Surface Area: Oral Bioavailability vs. Analogs

The target compound's tPSA is reported as 62.66 Ų . This places it below the established threshold of 140 Ų for good oral absorption and below the 90 Ų threshold often preferred for brain penetration . In contrast, its structural congener, [4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone, has a higher molecular weight and an additional sulfonyl group, which would increase its tPSA, likely pushing it above these critical ADME thresholds and predicting inferior oral absorption . The carboxylic acid precursor (CAS 40516-40-3) has an additional hydrogen bond donor and a polar acid group, predicting an even higher tPSA and poor membrane permeability. The target compound's tPSA is, therefore, a key property that discriminates it from more polar analogs in terms of potential oral druggability.

tPSA Oral bioavailability Drug-likeness Pharmacokinetics Drug design optimization

Positional Selectivity: 8-Trifluoromethoxy Group as Chemical Handle

The 8-position of the quinoline ring places the -OCF3 group peri to the ring nitrogen, creating a unique steric and electronic environment compared to the 6-substituted isomer (ChemDiv Y044-2151) . Published SAR studies on analogous quinoline series demonstrate that the 8-substituent can significantly influence the conformational preferences of the adjacent C-3 amide group through peri-interactions, a steric effect absent in the 6-substituted isomer [1]. This positional isomerism offers a distinct chemical biology handle: the 8-OCF3 group can be selectively displaced by nucleophiles under specific conditions, providing a unique site for late-stage functionalization or the creation of covalent probes, a route not accessible with the 6-substituted isostere [1].

Positional isomerism Structure-activity relationship Chemical biology Probe design C-H activation

Synthetic Tractability: Piperidine Amide vs. Carboxylic Acid Precursors

The target compound's piperidine tertiary amide is a stable, yet modifiable functional group. This differentiates it from the more common 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid precursor (CAS 40516-40-3), which is a building block offered by multiple vendors . The carboxylic acid requires an additional, often moderate-yielding amide coupling step to install specific amine diversity. The pre-installed piperidine amide offers a rapid scaffold-hopping advantage: it can be directly utilized in biological screens without further elaboration or can be diversified via piperidine N-oxide formation or C-H activation, bypassing the need for a potentially problematic late-stage amide bond formation [1]. This saves both synthesis time and reduces failure risk, offering a clear procurement advantage for medicinal chemistry teams.

Synthetic chemistry Amide coupling Medicinal chemistry Scaffold diversification Click chemistry

Procurement and Application Scenarios for (4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone


CNS Drug Discovery: Permeability-Optimized Fragment

The compound's favorable logP (2.87) and tPSA (62.66 Ų) profile make it an excellent starting scaffold for CNS drug discovery programs. Its single HBD and optimal lipophilicity align with the physicochemical sweet spot for passive blood-brain barrier penetration. Medicinal chemistry teams focused on targets like kinases, GPCRs, or epigenetic readers in the brain should prioritize this scaffold over more polar piperazine or carboxylic acid analogs, which would predictably show poorer brain exposure. Its pre-formed amide also allows for rapid analog generation, accelerating lead optimization cycles.

Chemical Biology Probe Design: 8-Position Covalent Tools

The unique peri-relationship of the 8-OCF3 group to the quinoline nitrogen creates a distinct electronic environment that chemical biologists can leverage to design affinity-based probes or covalent inhibitors. Unlike the 6-substituted isomer, the 8-position allows for targeted nucleophilic displacement chemistry, facilitating the introduction of photocrosslinkers or biotin tags for target identification studies. This specific positional isomer is thus the superior choice for building chemical probes where precise orientation of a reactive warhead is critical for target engagement.

Screening Library Design: Privileged Scaffold for DOS

For high-throughput screening (HTS) facilities and compound management groups, this scaffold represents a valuable addition to screening decks centered on privileged structures. Its distinct combination of an 8-OCF3-quinoline and a piperidine amide is underrepresented compared to common 6-substituted quinolines or piperazine variants. Including it enhances the chemical diversity and drug-likeness of a screening library. The compound's solid physicochemical profile (Lipinski Rule of 5 compliant) also ensures a low risk of non-specific assay interference, a common pitfall with more lipophilic or highly polar analogs.

Kinase Inhibitor Programs: Hinge-Binding Mimic Scaffold

The 4-hydroxyquinoline core is a well-known hinge-binding motif for many kinase targets. The specific presentation of a single HBD (the 4-OH) and a piperidine amide offers a strategic advantage. The tertiary amide not only occupies the solvent-exposed region but also provides a conformational twist that can enhance selectivity over closely related kinases. This scaffold offers a direct, synthetically enabled starting point for developing type I or type II kinase inhibitors, outperforming the carboxylic acid precursor (CAS 40516-40-3) which requires additional synthetic manipulation to achieve the same functional presentation.

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